REACTION_SMILES
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[C:27]([CH:28]([CH:29]([C:30]([O-:31])=[O:32])[OH:33])[OH:34])([O-:35])=[O:36].[CH3:16][CH:17]([CH2:18][AlH:19][CH2:20][CH:21]([CH3:22])[CH3:23])[CH3:24].[CH3:1][O:2][C:3]([CH:4]([CH3:5])[c:6]1[c:7]([Cl:14])[cH:8][cH:9][c:10]([O:12][CH3:13])[cH:11]1)=[O:15].[CH3:25][OH:26].[CH3:39][c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[K+:38].[Na+:37]>>[O:2]=[CH:3][CH:4]([CH3:5])[c:6]1[c:7]([Cl:14])[cH:8][cH:9][c:10]([O:12][CH3:13])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)C(O)C(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)c1cc(OC)ccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Cl)c(C(C)C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |